molecular formula C23H22F2N4O2 B14963442 2-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one

2-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one

Cat. No.: B14963442
M. Wt: 424.4 g/mol
InChI Key: JCBLZGLQWIFKJE-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one is a complex organic compound that belongs to the class of dihydropyrimidinones. This compound is characterized by the presence of fluorophenyl groups, a piperazine ring, and a dihydropyrimidinone core. It has garnered interest in various fields of scientific research due to its potential pharmacological properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Dihydropyrimidinone Core: The initial step involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions to form the dihydropyrimidinone core

    Introduction of the Piperazine Ring: The next step involves the nucleophilic substitution reaction where the piperazine ring is introduced. This is typically achieved by reacting the dihydropyrimidinone intermediate with a suitable piperazine derivative.

    Fluorophenyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, such as amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted derivatives with altered functional groups.

Scientific Research Applications

2-(4-Fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These may include:

    Molecular Targets: Potential targets include enzymes, receptors, and other proteins involved in key biological processes.

    Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-3-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one
  • 2-(4-Bromophenyl)-3-{2-[4-(4-bromophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one
  • 2-(4-Methylphenyl)-3-{2-[4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one

Uniqueness

2-(4-Fluorophenyl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methyl-3,4-dihydropyrimidin-4-one is unique due to the presence of fluorine atoms, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H22F2N4O2

Molecular Weight

424.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one

InChI

InChI=1S/C23H22F2N4O2/c1-16-14-21(30)29(23(26-16)17-2-4-18(24)5-3-17)15-22(31)28-12-10-27(11-13-28)20-8-6-19(25)7-9-20/h2-9,14H,10-13,15H2,1H3

InChI Key

JCBLZGLQWIFKJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)C2=CC=C(C=C2)F)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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